Dynorphin A (1-13) amide

Description

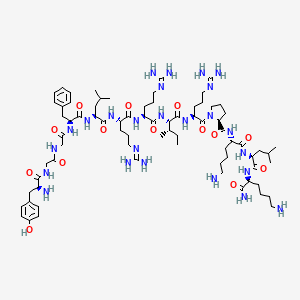

Structure

2D Structure

Properties

Molecular Formula |

C75H127N25O14 |

|---|---|

Molecular Weight |

1603.0 g/mol |

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C75H127N25O14/c1-7-45(6)61(71(113)96-54(25-17-35-88-75(84)85)72(114)100-36-18-26-58(100)70(112)95-51(22-12-14-32-77)65(107)97-55(37-43(2)3)67(109)92-50(62(79)104)21-11-13-31-76)99-66(108)53(24-16-34-87-74(82)83)93-64(106)52(23-15-33-86-73(80)81)94-68(110)56(38-44(4)5)98-69(111)57(40-46-19-9-8-10-20-46)91-60(103)42-89-59(102)41-90-63(105)49(78)39-47-27-29-48(101)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,101H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H2,79,104)(H,89,102)(H,90,105)(H,91,103)(H,92,109)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,107)(H,98,111)(H,99,108)(H4,80,81,86)(H4,82,83,87)(H4,84,85,88)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 |

InChI Key |

YJLKYUMEUZAMMP-IWIISZHXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dynorphin A (1-13) Amide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dynorphin A (1-13) amide is a potent endogenous opioid peptide that exhibits a complex mechanism of action, primarily characterized by its high affinity and agonist activity at the kappa opioid receptor (KOR). Beyond its canonical role as a KOR agonist, it also interacts with mu (MOR) and delta (DOR) opioid receptors, albeit with lower affinity. Furthermore, this compound elicits non-opioid effects through direct interaction with the N-methyl-D-aspartate (NMDA) receptor. This dualistic nature, engaging both opioid and non-opioid pathways, contributes to its diverse and sometimes paradoxical physiological effects, including analgesia, dysphoria, and modulation of neuronal excitability. This guide provides a comprehensive overview of the receptor binding, signaling pathways, and functional effects of this compound, supported by quantitative data and detailed experimental methodologies.

Receptor Binding Profile

This compound demonstrates a distinct preference for the kappa opioid receptor. Its interaction with all three major opioid receptor subtypes has been quantified through competitive radioligand binding assays. The binding affinities, expressed as inhibition constants (Ki), are summarized below.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Kappa (KOR) | [3H]Diprenorphine | HEK293 cells expressing mouse KOR | 1.4 ± 0.3 | [1] |

| [3H]U-69,593 | CHO-hKOR cell membranes | - | [2] | |

| Mu (MOR) | [3H]DAMGO | CHO-hMOR cell membranes | - | [2] |

| Delta (DOR) | [3H]Diprenorphine | HEK293 cells expressing mouse DOR | - | [1] |

Note: Specific Ki values for MOR and DOR for this compound were not explicitly found in the provided search results, though its interaction is documented. Further focused literature review may be necessary to populate these specific values.

Signaling Pathways

The binding of this compound to opioid receptors, primarily the KOR, initiates a cascade of intracellular signaling events. These pathways are predominantly mediated by heterotrimeric G-proteins, leading to the modulation of downstream effectors.

G-Protein Coupling

Upon agonist binding, KORs couple to inhibitory G-proteins of the Gi/o family. This activation leads to the dissociation of the Gα and Gβγ subunits, which then interact with various intracellular targets.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist-bound KORs can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs). Some studies suggest that this compound acts as a partial agonist for β-arrestin-2 recruitment[3].

Non-Opioid Mechanism: NMDA Receptor Interaction

A significant aspect of this compound's mechanism of action is its ability to directly interact with the NMDA receptor, a key player in excitatory neurotransmission. This interaction is non-opioid in nature, as it is not blocked by opioid antagonists like naloxone. This compound acts as a non-competitive antagonist at the NMDA receptor, blocking NMDA-activated currents. This effect is voltage-independent[4].

| Receptor | Effect | IC50 | Reference |

| NMDA Receptor | Blockade of NMDA-activated currents | 7.4 µM | [4] |

The dual action on both inhibitory opioid receptors and excitatory NMDA receptors likely contributes to the complex and sometimes opposing physiological effects observed with dynorphin administration.

Electrophysiological Effects

In the hippocampus, a brain region critical for learning and memory, this compound has been shown to have predominantly inhibitory effects on the firing of pyramidal cells. This depression of neuronal activity is consistent with its agonist actions at Gi/o-coupled opioid receptors, leading to hyperpolarization through the activation of inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. However, it's important to note that these effects can be complex and may not be blocked by naloxone, suggesting a contribution from its non-opioid actions[5][6].

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for opioid receptors.

1. Membrane Preparation:

-

Culture cells stably expressing the opioid receptor of interest (e.g., CHO-KOR, HEK-MOR).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]diprenorphine for KOR).

-

Add increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a high concentration of a non-labeled, high-affinity ligand (e.g., unlabeled naloxone).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

1. Membrane Preparation:

-

Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

2. GTPγS Binding Assay:

-

In a 96-well plate, add the prepared cell membranes.

-

Add a fixed concentration of [35S]GTPγS and GDP.

-

Add increasing concentrations of this compound.

-

For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

3. Filtration and Counting:

-

Terminate the reaction and separate bound [35S]GTPγS by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific [35S]GTPγS binding.

-

Plot the specific binding as a function of the logarithm of the agonist concentration.

-

Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) from the dose-response curve.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.

1. Cell Culture and Treatment:

-

Culture cells expressing the opioid receptor of interest.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin.

-

Concurrently, treat the cells with increasing concentrations of this compound.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

2. Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an ELISA-based assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the agonist concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).

Conclusion

The mechanism of action of this compound is multifaceted, involving high-affinity agonism at the kappa opioid receptor, lower-affinity interactions with mu and delta opioid receptors, and a distinct non-opioid antagonistic action at the NMDA receptor. This intricate pharmacology underlies its complex physiological role. A thorough understanding of these dual mechanisms is paramount for researchers and drug development professionals seeking to modulate the dynorphin system for therapeutic benefit, for instance, in the development of novel analgesics with reduced side-effect profiles or treatments for neuropsychiatric disorders. The experimental protocols detailed herein provide a foundation for the continued investigation of this and other opioid peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and structural validation of peptide–drug conjugate ligands of the kappa-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological effects of dynorphin peptides on hippocampal pyramidal cells in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Dynorphin A (1-13) Amide: An In-Depth Technical Guide to its Role as an Endogenous Kappa-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynorphin A (1-13) amide is a potent and selective endogenous agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes including pain, addiction, and mood disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its interaction with the KOR, and the subsequent intracellular signaling cascades. Detailed experimental protocols for key in vitro assays are provided, alongside a quantitative summary of its binding affinity and functional potency. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

The dynorphin family of endogenous opioid peptides, derived from the precursor protein prodynorphin, are the primary endogenous ligands for the kappa-opioid receptor (KOR).[1] this compound (Sequence: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH2) is a major bioactive fragment of Dynorphin A.[2] Its C-terminal amidation provides increased stability against enzymatic degradation compared to its carboxylic acid counterpart.[3] The interaction of this compound with the KOR initiates a cascade of intracellular signaling events that are of significant interest for therapeutic intervention in various neurological and psychiatric conditions.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the KOR over other opioid receptors, such as the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). The following tables summarize the quantitative data from various in vitro studies.

Table 1: Opioid Receptor Binding Affinities of Dynorphin A Analogs

| Ligand | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |

| Dynorphin A (1-13) | 0.12 | - | - | - | - |

| [des-Arg⁷]Dyn A(1–13) | 0.39 | - | - | - | - |

Data sourced from competitive radioligand binding assays.[4]

Table 2: Functional Potency of Dynorphin A Analogs in Guinea Pig Ileum (GPI) Assay

| Ligand | IC₅₀ (nM) |

| Dynorphin A-(1-13)NH₂ | Potent (specific value not provided) |

The GPI assay is a functional measure of opioid activity.[5]

Kappa-Opioid Receptor Signaling Pathways

Activation of the KOR by this compound initiates a complex network of intracellular signaling pathways. The canonical pathway involves the coupling to pertussis toxin-sensitive Gi/o proteins.[6][7] This leads to the dissociation of the Gα and Gβγ subunits, triggering downstream effects. Additionally, KOR activation can lead to the recruitment of β-arrestins, which mediate a separate set of signaling events.[8]

G-Protein Dependent Signaling

Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6] The Gβγ subunit can directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and N-type calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1][7]

β-Arrestin Dependent Signaling

Following agonist-induced phosphorylation of the KOR by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[9] This interaction not only promotes receptor desensitization and internalization but also initiates signaling cascades independent of G-proteins. Notably, β-arrestin-2-dependent signaling has been linked to the activation of mitogen-activated protein kinases (MAPKs) such as p38, which may contribute to some of the adverse effects of KOR agonists, like dysphoria.[6][8][9]

Mitogen-Activated Protein Kinase (MAPK) Cascades

KOR agonists, including dynorphins, have been shown to activate several MAPK pathways, including extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinases (JNK).[6][7] The specific pathways activated can be ligand-dependent and may contribute to the diverse physiological effects of KOR activation.[6]

Detailed Experimental Protocols

The following protocols outline standard in vitro assays used to characterize the interaction of ligands like this compound with the KOR.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the human KOR (e.g., CHO-hKOR cells).[10]

-

Reaction Mixture: In a final volume of 1 mL, combine the cell membranes (e.g., 20 µg of protein), a fixed concentration of a suitable radioligand (e.g., 0.4 nM [³H]U69,593 for KOR), and varying concentrations of the unlabeled test ligand (this compound).[10][11]

-

Incubation: Incubate the mixture at 25°C for 60 minutes to allow binding to reach equilibrium.[10][11]

-

Termination and Filtration: Rapidly filter the samples through glass fiber filters (e.g., Whatman GF/C or GF/B) to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold assay buffer.[10][11]

-

Quantification: Determine the amount of bound radioactivity on the filters using liquid scintillation counting.[11]

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM U69,593).[10] Calculate the inhibition constant (Kᵢ) values by non-linear regression analysis of the competition data using software such as GraphPad Prism.[11]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the KOR.[10]

-

Assay Buffer: Use 20 mM HEPES buffer (pH 7.4) supplemented with 10 mM MgCl₂ and 100 mM NaCl.[10]

-

Reaction Mixture: In a final volume of 1 mL, incubate cell membranes (e.g., 15 µg) with 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of the agonist (this compound).[10]

-

Incubation: Incubate at 25°C for 60 minutes.[10]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[10]

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes by scintillation counting.

-

Data Analysis: Determine non-specific binding with 10 µM unlabeled GTPγS and basal binding in the absence of an agonist.[10] Calculate EC₅₀ and Eₘₐₓ values from concentration-response curves.

cAMP Accumulation Assay

This assay measures the agonist-induced inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Use cells stably expressing the KOR (e.g., CHO cells).[12]

-

Cell Labeling: Pre-incubate cells with [³H]adenine to label the intracellular ATP pool.[12]

-

Assay Conditions: Incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels), and varying concentrations of the agonist.[12][13]

-

Incubation: Incubate at 37°C for a specified time (e.g., 40 minutes).[12]

-

Termination and Lysis: Stop the reaction and lyse the cells.

-

Quantification: Separate and quantify the amount of [³H]cAMP produced, typically using column chromatography.

-

Data Analysis: Generate concentration-response curves to determine the IC₅₀ of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.

Logical Relationships and Key Interactions

The interaction of this compound with the KOR is the initiating event in a cascade that leads to diverse cellular responses. The selectivity of this peptide for the KOR is a critical aspect of its pharmacological profile.

Conclusion

This compound is a critical endogenous peptide for understanding the function of the kappa-opioid receptor system. Its high affinity and selectivity for the KOR, coupled with its ability to activate multiple downstream signaling pathways, make it an invaluable tool for pharmacological research. A thorough understanding of its properties, facilitated by the quantitative data and experimental protocols presented in this guide, is essential for the development of novel therapeutics targeting the KOR for a variety of disorders.

References

- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpcscientific.com [cpcscientific.com]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and opioid activity of 2-substituted dynorphin A-(1-13) amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Radioligand Binding Assays [bio-protocol.org]

- 12. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elifesciences.org [elifesciences.org]

The Structure-Activity Relationship of Dynorphin A (1-13) Amide: A Technical Guide for Drug Development

An in-depth exploration of the structural determinants of Dynorphin A (1-13) amide's affinity and selectivity for the kappa opioid receptor, providing a framework for the rational design of novel therapeutics.

This technical guide offers a comprehensive overview of the structure-activity relationship (SAR) of this compound, a potent endogenous opioid peptide with high affinity for the kappa opioid receptor (KOR). For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways involved in KOR activation.

Introduction: The Significance of Dynorphin A and the Kappa Opioid Receptor

Dynorphin A is an endogenous opioid peptide that plays a crucial role in a variety of physiological and pathological processes, including pain, addiction, and mood regulation.[1] Its primary biological effects are mediated through the activation of the KOR, a G protein-coupled receptor (GPCR).[2][3] The dynorphin/KOR system is a key component of the body's response to stress and has been implicated in the negative affective states associated with drug withdrawal.[1][3] Consequently, the development of selective KOR ligands, both agonists and antagonists, holds significant therapeutic potential for a range of neurological and psychiatric disorders.[3]

This compound is a truncated form of the full-length Dynorphin A peptide that retains high affinity and activity at the KOR.[4] Its relatively smaller size makes it a more tractable template for synthetic modification and SAR studies. Understanding the relationship between the structure of this compound and its biological activity is paramount for the design of novel KOR-targeted therapeutics with improved pharmacological profiles.

Structure-Activity Relationship of this compound

The SAR of this compound is complex, with specific amino acid residues and structural motifs playing distinct roles in receptor binding and activation. The peptide is often conceptually divided into a "message" sequence (the N-terminal tetrapeptide Tyr-Gly-Gly-Phe) and an "address" sequence (the C-terminal portion), which confers selectivity for the KOR.[4]

The N-Terminal "Message" Sequence

The N-terminal tyrosine residue is absolutely essential for opioid receptor activity. Its removal abolishes biological activity.[5] The subsequent glycine residues at positions 2 and 3, and the phenylalanine at position 4, are also critical for maintaining high affinity. Substitution of Gly2 with D-alanine can decrease binding affinity for all opioid receptors, but the KOR is more tolerant of this change, leading to increased KOR selectivity.[4][6]

The C-Terminal "Address" Sequence and the Role of Basic Residues

The C-terminal portion of this compound is rich in basic amino acid residues, which are crucial for its high affinity and selectivity for the KOR.[7] Key residues include Arginine at positions 6 and 7, and Lysine at positions 11 and 13.[5][8] Systematic modification of these basic residues has revealed their importance in KOR interaction. For instance, removal of the positive charge at positions 7, 11, and 13 has been shown to be detrimental to KOR potency and selectivity.[7] Interestingly, some studies have shown that Arg7 is not strictly necessary for KOR binding.[8]

Conformational Constraints

Like many linear peptides, Dynorphin A can adopt numerous conformations.[4] Constraining the peptide's structure through cyclization has been a valuable strategy to probe the biologically active conformation. Cyclization can lead to analogs with altered affinity and selectivity profiles, providing insights into the optimal spatial arrangement of key pharmacophoric elements for KOR recognition.[4]

Quantitative Data on this compound Analogs

The following table summarizes the binding affinities (Ki) of selected this compound analogs for the mu (μ), delta (δ), and kappa (κ) opioid receptors. This data provides a quantitative basis for understanding the SAR of this peptide.

| Analog | Sequence | κ Ki (nM) | μ Ki (nM) | δ Ki (nM) | κ/μ Selectivity | κ/δ Selectivity |

| Dynorphin A (1-13) NH₂ | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH₂ | 0.12 | 1.5 | 12 | 12.5 | 100 |

| [des-Arg⁷]Dyn A(1-13)NH₂ | Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH₂ | 0.39 | 10 | 50 | 25.6 | 128.2 |

| [des-Arg⁷]Dyn A(1-9)NH₂ | Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Pro-NH₂ | 0.22 | 25 | 6.2 | 113.6 | 28.2 |

| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (cis) | cyclo(Tyr-D-AllGly-Gly-Phe-AllGly-Arg-Arg-Ile-Arg-Pro-Lys)-NH₂ | 0.84 | 1.2 | 2.1 | 1.4 | 2.5 |

| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (trans) | cyclo(Tyr-D-AllGly-Gly-Phe-AllGly-Arg-Arg-Ile-Arg-Pro-Lys)-NH₂ | 1.33 | 1.8 | 3.5 | 1.4 | 2.6 |

Data compiled from multiple sources.[4][8] Ki values represent the concentration of the ligand that inhibits 50% of radioligand binding.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of this compound and its analogs.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-KOR, CHO-MOR, CHO-DOR).

-

Incubation: Membranes (5-10 µg of protein) are incubated with a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (Dynorphin A analog).

-

Assay Buffer: The incubation is carried out in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation Time and Temperature: The reaction is typically incubated for 60 minutes at 30°C.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor agonism.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are used.

-

Incubation: Membranes (5-10 µg) are incubated with varying concentrations of the agonist (Dynorphin A analog), GDP (to ensure G proteins are in their inactive state), and [³⁵S]GTPγS.[9]

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, and 100 mM NaCl.[10]

-

Incubation Time and Temperature: The incubation is typically carried out for 60 minutes at 30°C.[9]

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.[9]

-

Washing: The filters are washed with ice-cold buffer.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of activating Gαi/o-coupled receptors like the KOR.

Protocol:

-

Cell Culture: Whole cells expressing the KOR are used.

-

Forskolin Stimulation: The cells are pre-stimulated with forskolin to increase intracellular cAMP levels.[11][12]

-

Agonist Treatment: The cells are then treated with varying concentrations of the KOR agonist (Dynorphin A analog).

-

Incubation: The incubation is carried out for a specific period.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence resonance energy transfer (FRET).[11][12]

-

Data Analysis: The data is analyzed to determine the IC₅₀ of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways of the Kappa Opioid Receptor

Activation of the KOR by this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins of the Gαi/o family.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The dissociated Gβγ subunits can also directly modulate the activity of ion channels, leading to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2][13]

In addition to these classical pathways, KOR activation can also trigger the activation of mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[1][3] These pathways are implicated in the longer-term effects of KOR activation.

Caption: KOR Signaling Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.

Caption: Radioligand Binding Assay Workflow.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Caption: cAMP Accumulation Assay Workflow.

Conclusion

The structure-activity relationship of this compound is a multifaceted area of research that continues to yield valuable insights for the development of novel KOR-targeted therapies. A thorough understanding of the roles of individual amino acid residues, the importance of conformational rigidity, and the downstream signaling consequences of receptor activation is essential for the rational design of ligands with desired pharmacological properties. The quantitative data, experimental protocols, and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of opioid pharmacology and developing safer and more effective treatments for a variety of debilitating disorders.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific receptor for the opioid peptide dynorphin: structure--activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]

- 7. biochem.oregonstate.edu [biochem.oregonstate.edu]

- 8. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Neuroscientific Journey of Dynorphin A (1-13) Amide: An In-depth Technical Guide

Introduction

In the landscape of neuroscience, the discovery of endogenous opioid peptides revolutionized our understanding of pain, addiction, and mood regulation. Among these, the dynorphins, and specifically the tridecapeptide Dynorphin A (1-13) amide, stand out for their extraordinary potency and unique pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental characterization of this compound, tailored for researchers, scientists, and drug development professionals.

The Dawn of Dynorphin: A Historical Perspective

The story of dynorphin begins in the late 1970s, a period of intense research into the body's own morphine-like substances. In 1979, Avram Goldstein and his colleagues at Stanford University and the Addiction Research Foundation made a landmark discovery.[1][2][3] While investigating porcine pituitary extracts, they identified a novel opioid peptide with remarkable potency in the guinea pig ileum bioassay, a standard method for assessing opioid activity.[4][5] They named this peptide "dynorphin" from the Greek word "dynamis," meaning power, to signify its exceptional strength.[2][6] The initially characterized fragment was a tridecapeptide, now known as Dynorphin A (1-13).[4][5] The full 17-amino acid sequence of porcine dynorphin was determined two years later.[2]

This discovery was a pivotal moment, suggesting a new level of complexity within the endogenous opioid system. Early investigations revealed that Dynorphin A (1-13) exhibited a pharmacological profile distinct from the enkephalins and β-endorphin, notably a lower sensitivity to the opioid antagonist naloxone in certain assays.[6] This hinted at the existence of a specific receptor subtype for which dynorphin was the endogenous ligand. Subsequent research by Goldstein's group and others firmly established Dynorphin A and its related peptides as the primary endogenous ligands for the kappa opioid receptor (KOR).[6][7] This finding opened up new avenues for research into the physiological and pathophysiological roles of the KOR system, including its involvement in stress, addiction, and mood disorders.[2][6]

Quantitative Pharmacology of this compound

The initial characterization and subsequent structure-activity relationship studies of this compound have generated a wealth of quantitative data. These data are crucial for understanding its receptor binding profile and biological activity.

Table 1: Opioid Receptor Binding Affinities of Dynorphin A Analogues

| Compound | κ Opioid Receptor Kᵢ (nM) | μ Opioid Receptor Kᵢ (nM) | δ Opioid Receptor Kᵢ (nM) |

| This compound | 0.84 - 11 | - | - |

| cyclo[D-Asp²,Dap⁵]Dyn A-(1-13)NH₂ | High Affinity | High Affinity | - |

| cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-13)NH₂ | Modest Affinity | - | - |

| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 9.1 | 118.3 | 1911 |

| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | 13.4 | 281.4 | 1370.2 |

Note: "-" indicates data not specified in the provided search results. Data for analogues are presented to illustrate the impact of structural modifications.[4][6]

Table 2: In Vitro Potency of Dynorphin A Analogues

| Compound | Guinea Pig Ileum (GPI) Assay IC₅₀ (μM) |

| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 4.0 |

Note: The GPI assay is a measure of the functional activity of opioid agonists.[4]

Key Experimental Methodologies

The characterization of this compound relied on a combination of peptide chemistry and pharmacological assays. The following sections detail the core experimental protocols.

Solid-Phase Peptide Synthesis

The synthesis of this compound and its analogues is primarily achieved through solid-phase peptide synthesis (SPPS).

Protocol:

-

Resin Preparation: A suitable resin, such as a PAL (Peptide Amide Linker) resin, is used as the solid support to generate a C-terminal amide.[8]

-

Amino Acid Coupling: Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids are sequentially coupled to the growing peptide chain on the resin.[2][8] Coupling is typically mediated by activating agents like PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in a solvent such as DMF (N,N-dimethylformamide).[6]

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of piperidine in DMF to allow for the next coupling reaction.

-

Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[6]

-

Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[6]

Diagram: Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a ligand for its receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta) are prepared from cell lines (e.g., HEK293) or animal brain tissue.[6][9]

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]diprenorphine for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) and varying concentrations of the unlabeled test compound (e.g., this compound).[6] Incubations are typically carried out at room temperature for a defined period (e.g., 90 minutes) in a buffer containing peptidase inhibitors to prevent degradation of the peptide.[6]

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known unlabeled ligand to determine the amount of non-specific binding of the radioligand.[6]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Kᵢ) of the test compound is then determined by analyzing the competition binding data using appropriate software.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a Radioligand Binding Assay.

Guinea Pig Ileum (GPI) Bioassay

The GPI bioassay is a classic pharmacological preparation used to assess the functional activity of opioid agonists.

Protocol:

-

Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).[5][10]

-

Stimulation: The nerve endings within the ileum are electrically stimulated, causing the release of acetylcholine and subsequent contraction of the smooth muscle.

-

Drug Application: The test compound (e.g., this compound) is added to the organ bath. Opioid agonists inhibit the release of acetylcholine, leading to a dose-dependent reduction in the electrically induced contractions.

-

Data Recording: The contractions of the ileum are recorded using a force transducer connected to a data acquisition system.

-

Data Analysis: The inhibitory effect of the test compound is quantified, and the concentration that produces a 50% inhibition of the contractile response (IC₅₀) is determined.

Signaling Pathway of this compound at the Kappa Opioid Receptor

This compound exerts its effects by activating the kappa opioid receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway is initiated by the binding of the peptide to the receptor.

Diagram: Kappa Opioid Receptor Signaling Pathway

Caption: Simplified KOR signaling cascade.

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gᵢ/G₀).[11] This activation results in the dissociation of the G protein into its α and βγ subunits. The Gαᵢ/₀ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[11] These actions collectively result in a decrease in neuronal excitability. Additionally, KOR activation can trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can have longer-term effects on gene expression and cellular function.[3][11]

Conclusion

The discovery of this compound was a seminal event in neuroscience, unveiling a key component of the endogenous opioid system with a distinct pharmacological profile and a primary role in activating the kappa opioid receptor. The experimental methodologies developed for its synthesis and characterization have become standard tools in peptide and receptor pharmacology. A thorough understanding of its history, quantitative pharmacology, and signaling pathways is essential for researchers and drug development professionals seeking to modulate the KOR system for therapeutic benefit in areas such as pain management, addiction, and psychiatric disorders. The continued exploration of the intricate biology of this compound and its receptor promises to yield further insights into the complexities of the brain and offer new opportunities for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. biochem.oregonstate.edu [biochem.oregonstate.edu]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tarhunanu.edu.ly [tarhunanu.edu.ly]

- 6. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

- 9. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]

The Dichotomous Role of Dynorphin A (1-13) Amide in Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynorphin A (1-13) amide, a potent endogenous opioid peptide, presents a complex and dualistic role in the modulation of pain. While its analgesic properties, primarily mediated through the kappa opioid receptor (KOR), are well-documented, a growing body of evidence reveals its paradoxical pronociceptive effects, particularly in the context of chronic pain. This technical guide provides an in-depth exploration of the multifaceted actions of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways involved. Understanding this dichotomy is paramount for the rational design of novel analgesics that can harness the therapeutic potential of the dynorphin system while mitigating its detrimental effects.

Introduction

Pain remains a significant global health challenge, necessitating the development of more effective and safer analgesics. The endogenous opioid system, a cornerstone of pain modulation, includes the dynorphin family of peptides. Dynorphin A, and its potent fragment Dynorphin A (1-13), are the primary endogenous ligands for the kappa opioid receptor (KOR).[1][2] The activation of KOR is associated with analgesia, particularly in models of inflammatory and visceral pain, without the severe side effects, such as respiratory depression and addiction, commonly associated with mu-opioid receptor (MOR) agonists.[1][3]

However, the role of dynorphin is not unequivocally analgesic. In chronic pain states, spinal dynorphin levels are often elevated, contributing to the maintenance of pain and allodynia through non-opioid mechanisms.[1][4] This guide dissects the current understanding of this compound's function, providing a comprehensive resource for researchers and drug development professionals aiming to target this complex system for therapeutic intervention.

Dual Role in Pain Modulation

Opioid-Mediated Analgesia

At physiological concentrations, this compound acts as a potent agonist at the KOR, which is widely expressed in pain-related circuitry, including the dorsal root ganglia, dorsal spinal cord, periaqueductal gray, and rostral ventromedial medulla.[1] KOR activation leads to inhibitory effects on neuronal activity, contributing to its antinociceptive properties.[1]

Non-Opioid-Mediated Pronociception

Paradoxically, under conditions of persistent pain, elevated levels of dynorphin can exert excitatory and pronociceptive effects.[1][4] These actions are not blocked by opioid antagonists like naloxone and are thought to be mediated through interactions with other receptor systems, including the N-Methyl-D-aspartate receptor (NMDAR) and bradykinin receptors (BRs).[1][5] This non-opioid activity is implicated in the development and maintenance of chronic pain states such as neuropathic pain.[1]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from various studies investigating the effects of this compound.

Table 1: In Vivo Analgesic and Behavioral Effects of Dynorphin A (1-13)

| Species | Administration Route | Dose | Pain Model/Assay | Observed Effect | Citation |

| Rat | Intracerebroventricular (ICV) | 20, 40, 60 nmol | Flinch/jump response to footshock | Dose-dependent analgesia and hypothermia | [6] |

| Rat | Intrathecal (i.t.) | 1.25 nmol (subanalgesic) | Tail flick latency | Potentiated morphine analgesia | [7] |

| Rat | Intracerebroventricular (ICV) | 20 nmol | Morphine-induced analgesia | Antagonized morphine analgesia | [7] |

| Mouse | Intracerebroventricular (ICV) | Not specified | Tail-flick test (under stress) | Prolonged tail-flick latencies | [8][9] |

Table 2: Receptor Binding and In Vitro Activity of Dynorphin A (1-13) and its Analogs

| Ligand | Receptor | Assay | Ki (nM) | IC50 (µM) | Citation |

| Dynorphin (1-13) | Human KOR | Radioligand binding ([3H]-diprenorphine) | 210 | - | [10] |

| Dynorphin A (1-10) | NMDA Receptor | NMDA-activated current block | - | 42.0 | [11] |

Key Experimental Methodologies

Intrathecal and Intracerebroventricular Injections in Rodents

A primary method for studying the central effects of this compound involves direct administration into the cerebrospinal fluid.

-

Objective: To assess the spinal and supraspinal effects of the peptide on pain and other behaviors.

-

Procedure:

-

Animals (typically rats or mice) are anesthetized.

-

For intrathecal (i.t.) injections, a catheter is implanted into the subarachnoid space of the spinal cord, often at the lumbar level.[12]

-

For intracerebroventricular (ICV) injections, a cannula is stereotaxically implanted into a cerebral ventricle.[8][9]

-

Following a recovery period, conscious animals receive injections of this compound or a vehicle control.

-

Behavioral responses, such as nociceptive thresholds (e.g., tail-flick latency, paw withdrawal), are measured at specific time points post-injection.[6][7]

-

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound and its analogs to specific receptors.

-

Objective: To quantify the interaction between the peptide and its receptor targets.

-

Procedure:

-

Cell membranes expressing the receptor of interest (e.g., KOR) are prepared.[13]

-

The membranes are incubated with a radiolabeled ligand (e.g., [3H]-diprenorphine) that is known to bind to the receptor.[10][13]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

-

The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The binding affinity (Ki) is then determined from the IC50 value.[10]

-

Guinea Pig Ileum (GPI) Bioassay

This classic bioassay is used to assess the opioid activity of compounds.

-

Objective: To measure the functional agonist or antagonist activity of peptides at opioid receptors.

-

Procedure:

-

A segment of the guinea pig ileum is suspended in an organ bath.

-

The tissue is electrically stimulated to induce contractions.

-

Opioid agonists inhibit these contractions in a dose-dependent manner.

-

The potency of this compound analogs can be determined by their ability to inhibit the electrically induced contractions.[14]

-

Signaling Pathways

KOR-Mediated Signaling

Activation of the KOR by this compound initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.

Caption: KOR-mediated signaling cascade leading to neuronal inhibition and analgesia.

Non-Opioid Pronociceptive Signaling

In chronic pain states, elevated dynorphin levels can activate non-opioid signaling pathways, contributing to pain hypersensitivity.

Caption: Non-opioid signaling pathways activated by elevated dynorphin, leading to hyperalgesia.

Experimental Workflow for Assessing Analgesia

The following diagram illustrates a typical experimental workflow for evaluating the analgesic effects of this compound in an animal model.

Caption: A generalized workflow for in vivo assessment of this compound's analgesic properties.

Future Directions and Therapeutic Implications

The dual nature of this compound presents both challenges and opportunities for drug development. A key therapeutic strategy is the development of peripherally restricted KOR agonists.[15] Such compounds would be unable to cross the blood-brain barrier, thus eliciting analgesia in the periphery without the central side effects of dysphoria and sedation associated with KOR activation in the brain.[1][15]

Furthermore, understanding the mechanisms that trigger the switch from dynorphin's opioid to non-opioid signaling is crucial. Targeting the downstream effectors of its pronociceptive actions, such as bradykinin receptors, could offer a novel approach to treating chronic pain.[5] The development of biased KOR agonists, which preferentially activate G-protein signaling over β-arrestin pathways, is another promising avenue, as β-arrestin recruitment has been linked to the adverse effects of KOR activation.[1][15]

Conclusion

This compound is a pivotal peptide in the complex neurobiology of pain. Its actions are context-dependent, capable of producing profound analgesia through KOR activation, yet also contributing to the perpetuation of chronic pain via non-opioid mechanisms. For researchers and drug developers, a thorough understanding of these dichotomous roles is essential. By leveraging this knowledge, it may be possible to design novel therapeutics that selectively harness the analgesic properties of the dynorphin system, offering a new generation of pain relief with improved safety and efficacy profiles.

References

- 1. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biochem.oregonstate.edu [biochem.oregonstate.edu]

- 4. The Emerging Role of Spinal Dynorphin in Chronic Pain: A Therapeutic Perspective [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Central modulation of pain [jci.org]

- 6. Dynorphin (1-13): analgesia, hypothermia, cross-tolerance with morphine and beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynorphin-A-(1-13) antagonizes morphine analgesia in the brain and potentiates morphine analgesia in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of dynorphin A (1-13) and dynorphin A (1-10) amide on stress-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Neurological dysfunction after intrathecal injection of dynorphin A (1-13) in the rat. I. Injection procedures modify pharmacological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Effect of modification of the basic residues of dynorphin A-(1-13) amide on kappa opioid receptor selectivity and opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

The Role of Dynorphin A (1-13) Amide in Addiction and Reward Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the involvement of Dynorphin A (1-13) amide, an endogenous opioid peptide, in the complex neural circuits governing addiction and reward. Through its primary action as an agonist at the kappa opioid receptor (KOR), this compound plays a critical role in modulating dopamine release within the mesolimbic pathway, thereby influencing the negative affective states associated with drug withdrawal and stress-induced relapse. This document summarizes key quantitative data, details essential experimental protocols for studying the effects of this compound, and provides visual representations of the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

The endogenous opioid system, comprising opioid peptides and their receptors, is a key regulator of a wide range of physiological processes, including pain, mood, and reward. Within this system, the dynorphin/kappa opioid receptor (KOR) pathway has emerged as a critical mediator of the negative affective states that drive addiction. Dynorphin A, and its biologically active fragments such as this compound, are the endogenous ligands for the KOR.[1] Activation of KORs, particularly in brain regions associated with reward such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA), generally leads to dysphoria, anhedonia, and the attenuation of reward-seeking behaviors.[2][3][4] This is in stark contrast to the activation of mu-opioid receptors, which mediates the euphoric and reinforcing effects of many drugs of abuse.

This guide will focus specifically on this compound, a major bioactive fragment of Dynorphin A. We will explore its mechanism of action, its impact on neurotransmitter systems, and its overall role in the neurobiology of addiction.

Mechanism of Action: The Kappa Opioid Receptor Signaling Pathway

This compound exerts its physiological effects primarily by binding to and activating the KOR, a G-protein coupled receptor (GPCR).[1] Upon binding, the KOR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins of the Gi/o family. This initiates a downstream signaling cascade with several key cellular consequences:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

-

Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.[5][6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of several MAPK pathways, including p38 and JNK, which are implicated in stress responses and cellular adaptation.[1][6]

Collectively, these signaling events lead to a reduction in neuronal excitability and neurotransmitter release from the presynaptic terminal.

Role in Reward and Addiction: Modulation of Dopamine

The mesolimbic dopamine system, originating in the VTA and projecting to the NAc, is a central pathway in mediating the rewarding effects of both natural stimuli and drugs of abuse. This compound plays a crucial inhibitory role in this circuit.

KORs are located on the terminals of dopamine neurons in the NAc and on the cell bodies of dopamine neurons in the VTA. Activation of these presynaptic KORs by this compound leads to a decrease in the release of dopamine.[1] This reduction in dopamine is thought to underlie the aversive and dysphoric states associated with KOR activation.

During chronic drug use, the brain undergoes neuroadaptive changes. One such change is the upregulation of the dynorphin/KOR system. This upregulation is mediated, in part, by the transcription factor cAMP response element-binding protein (CREB).[7][8] Chronic exposure to drugs of abuse can lead to sustained activation of CREB, which in turn increases the expression of the prodynorphin gene, leading to elevated levels of dynorphin peptides.[9] This heightened dynorphin tone contributes to the negative emotional state experienced during drug withdrawal, which can be a powerful motivator for relapse.[9]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with opioid receptors.

Table 1: Binding Affinities (Ki) of this compound at Opioid Receptors

| Receptor Subtype | Ki (nM) | Species | Preparation | Reference |

| Kappa (KOR) | 0.39 | Mouse | Brain Membranes | [10] |

| Kappa (KOR) | 0.12 | Not Specified | Not Specified | [10] |

| Mu (MOR) | >1000 | Mouse | Brain Membranes | [10] |

| Delta (DOR) | >1000 | Mouse | Brain Membranes | [10] |

Table 2: Functional Potency (EC50/IC50) of this compound at the Kappa Opioid Receptor

| Assay | Parameter | Value (nM) | Cell Line/Tissue | Reference |

| [³⁵S]GTPγS Binding | EC50 | 4.19 | CHO-KOR cells | [11] |

| Membrane Potential | IC50 | 0.16 | CHO-KOR cells | [11] |

| Membrane Potential | IC50 | 0.39 | CHO-KOR cells | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's role in addiction and reward. Below are outlines of key experimental protocols.

Intracerebroventricular (ICV) Injection in Mice

This protocol allows for the direct administration of this compound into the cerebral ventricles, bypassing the blood-brain barrier.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microinjection pump and syringe (e.g., 10 µL Hamilton syringe)

-

Cannula and tubing

-

Surgical instruments

-

This compound solution in sterile saline

Procedure:

-

Anesthetize the mouse using isoflurane and secure it in the stereotaxic frame.[12]

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates relative to bregma, drill a small hole over the target lateral ventricle.[13]

-

Slowly lower the injection cannula to the desired depth.[13]

-

Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).[13]

-

Leave the cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.[13]

-

Slowly retract the cannula and suture the incision.

-

Allow the animal to recover in a warm, clean cage.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a substance by pairing its administration with a specific environment.[2][3][14][15]

Apparatus:

-

A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

-

Pre-Conditioning (Habituation): Allow the animal to freely explore all compartments of the apparatus for a set period (e.g., 15-20 minutes) to determine any initial preference for one compartment.[2]

-

Conditioning:

-

On conditioning days, administer this compound (or vehicle) and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).[16]

-

On alternate days, administer the vehicle (or drug) and confine the animal to the opposite compartment.[16] This is typically repeated over several days.

-

-

Post-Conditioning (Test): Place the animal in the apparatus with free access to all compartments and record the time spent in each.[16] A significant decrease in time spent in the drug-paired compartment indicates a conditioned place aversion, consistent with the known effects of KOR agonists.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the real-time measurement of extracellular dopamine levels in specific brain regions of freely moving animals.[17][18][19][20]

Materials:

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to the perfusion pump and infuse aCSF at a slow, constant rate.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

-

Administer this compound (e.g., via ICV injection or systemic administration).

-

Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

Conclusion and Future Directions

This compound, through its action at the KOR, is a key player in the neurobiology of addiction and reward. Its ability to suppress dopamine release in the mesolimbic pathway and induce a negative affective state highlights the therapeutic potential of targeting the dynorphin/KOR system for the treatment of substance use disorders. Specifically, the development of KOR antagonists may offer a promising strategy to alleviate the negative symptoms of drug withdrawal and reduce the motivation to relapse.

Future research should continue to elucidate the precise molecular and cellular mechanisms underlying the effects of this compound. Investigating the role of this peptide in different stages of the addiction cycle, from initial drug exposure to long-term abstinence, will be crucial. Furthermore, exploring the interactions between the dynorphin/KOR system and other neurotransmitter systems involved in reward and motivation will provide a more comprehensive understanding of the complex neurocircuitry of addiction. This knowledge will be instrumental in the development of novel and more effective therapeutic interventions.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 4. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 5. researchgate.net [researchgate.net]

- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional Mechanisms of Drug Addiction [cpn.or.kr]

- 8. The Nuclear Transcription Factor CREB: Involvement in Addiction, Deletion Models and Looking Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of CREB & Chromatin Remodeling in the Nucleus Accumbens | Neuroscience Labs - Icahn School of Medicine [labs.neuroscience.mssm.edu]

- 10. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 13. Intracerebroventricular injection [bio-protocol.org]

- 14. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Monitoring of extracellular dopamine levels in the dorsal striatum and the nucleus accumbens with 5-minute on-line microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coolidge effect - Wikipedia [en.wikipedia.org]

- 19. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroexcitatory Effects of Dynorphin A (1-13) Amide

Executive Summary

Dynorphin A (Dyn A) is an endogenous opioid peptide renowned for its potent agonist activity at the kappa-opioid receptor (KOR), typically mediating neuroinhibitory and antinociceptive effects. However, a growing body of evidence reveals a paradoxical, non-opioid-mediated neuroexcitatory role for Dyn A and its metabolites, such as Dynorphin A (1-13) amide. These excitatory actions, often observed at micromolar concentrations, are implicated in pathological conditions like spinal cord injury, chronic pain, and neurodegeneration. This guide provides an in-depth analysis of the mechanisms underlying these neuroexcitatory effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways. The primary mechanisms discussed involve interactions with N-methyl-D-aspartate (NMDA) receptors and bradykinin receptors (BRs), leading to excitotoxicity, elevated intracellular calcium, and neuronal injury. Understanding this dual functionality of Dynorphin A (1-13) is critical for the development of therapeutics targeting pathways where this peptide is dysregulated.

Introduction

Dynorphin A is a member of the endogenous opioid peptide family, derived from the precursor prodynorphin.[1] Its canonical function is to produce inhibitory neuromodulation through the activation of G-protein coupled kappa-opioid receptors (KORs), for which it has a high affinity and selectivity.[2] This KOR-mediated signaling is associated with analgesia at physiological concentrations.[2][3]

However, under conditions such as nerve injury or spinal cord trauma, levels of Dyn A and its fragment, Dyn A (1-13), can increase significantly.[2] In these pathological contexts, Dyn A (1-13) exhibits potent neuroexcitatory and even neurotoxic properties that are independent of opioid receptors.[4][5] These effects are not blocked by the opioid antagonist naloxone, indicating a non-opioid mechanism of action.[4][5] This technical guide focuses on elucidating these non-canonical, excitatory pathways, which present both a challenge and an opportunity for therapeutic intervention in neurological disorders.

Mechanisms of Neuroexcitation

The neuroexcitatory actions of Dynorphin A (1-13) are primarily attributed to its interaction with non-opioid receptors, leading to excitotoxicity. The two most well-characterized pathways involve the N-methyl-D-aspartate (NMDA) receptor and the bradykinin receptor (BR).

Interaction with N-Methyl-D-Aspartate (NMDA) Receptors

A primary mechanism for Dyn A (1-13) neurotoxicity is its interaction with the NMDA subclass of glutamate receptors.[2][6] While some studies show Dyn A fragments can block NMDA-activated currents, it is widely suggested that Dyn A-induced neurotoxicity results from an enhanced, excitotoxic transmission at synapses that utilize NMDA receptors.[6][7] This interaction leads to a significant elevation of intracellular calcium ([Ca²⁺]i), a key trigger for excitotoxic neuronal death.[2][8][9] The excitotoxic effects can be completely prevented by NMDA receptor antagonists such as MK-801 and DL-2-amino-5-phosphonovalerate (APV), confirming the critical role of this pathway.[6][9]

References

- 1. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death | Journal of Neuroscience [jneurosci.org]

- 2. Dynorphin A (1-13) neurotoxicity in vitro: opioid and non-opioid mechanisms in mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel interaction between dynorphin(1-13) and an N-methyl-D-aspartate site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dynorphin A Porcine Fragment 1-13 ≥97% (HPLC) | 72957-38-1 [sigmaaldrich.com]

- 9. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Dynorphin A (1-13) Amide: A Comprehensive Technical Guide to its Non-Opioid Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin A (Dyn A) is an endogenous opioid peptide renowned for its potent activity at the kappa-opioid receptor (KOR), mediating canonical inhibitory effects such as analgesia, dysphoria, and sedation. However, a growing body of evidence reveals that Dynorphin A and its metabolites, particularly the N-terminally truncated des-tyrosine fragments like Dynorphin A (2-13), exert significant biological effects through non-opioid receptor systems. These interactions are often excitatory in nature and are implicated in a range of physiological and pathological processes, including neuropathic pain, neurotoxicity, and motor dysfunction.[1][2] This technical guide provides an in-depth exploration of the non-opioid receptor interactions of Dynorphin A (1-13) amide and its related fragments, with a focus on the bradykinin and NMDA receptor systems.

Core Non-Opioid Targets

The primary non-opioid receptors targeted by Dynorphin A and its fragments are the Bradykinin B1 and B2 receptors and the N-methyl-D-aspartate (NMDA) receptor.[1][3]

Bradykinin Receptor Interactions

Substantial evidence points to the bradykinin receptors (BRs) as a key target for the non-opioid, excitatory effects of Dynorphin A fragments.[1][4] These interactions are particularly relevant in the context of neuropathic pain, where upregulation of spinal Dynorphin A is observed.[5][6][7]

Structure-activity relationship studies have revealed that the C-terminal portion of Dynorphin A is crucial for bradykinin receptor binding, with a basic amino acid at the C-terminus enhancing affinity.[1][2] The N-terminal tyrosine, essential for opioid receptor activity, is not required for bradykinin receptor interaction.[3]

| Compound | Receptor | Preparation | IC50 (nM) | Ki (µM) | Reference |

| Dyn A-(2-13) | Bradykinin | Rat DRG / F11 cells | - | - | [1] |

| Dyn A-(3-11) | Bradykinin | Not Specified | 130 | - | [1] |

| Dyn A-(4-11) | Bradykinin | Not Specified | 140 | - | [1] |

| [des-Arg7]-Dyn A-(4-11) | Bradykinin | Not Specified | 150 | - | [5] |

| [d-Leu5,des-Arg7]-Dyn A-(4-11) | Bradykinin | Not Specified | 130 | - | [5] |

| Dyn A-(3-8) | Bradykinin | Not Specified | 2300 | - | [1] |

| Dyn A-(3-10) | Bradykinin | Not Specified | 810 | - | [1] |

| Dyn A-(5-13) | Bradykinin | Rat Brain | 470 | - | [6][7] |

| Dyn A-(1-13) | Non-opioid | Rat Heart | - | 0.36 | [8] |

| Dyn A-(2-13) | Non-opioid | Rat Heart | - | 0.35 | [8] |

| Dyn A-(3-13) | Non-opioid | Rat Heart | - | 0.44 | [8] |

| Dyn A-(5-13) | Non-opioid | Rat Heart | - | 0.59 | [8] |

The interaction of Dynorphin A fragments with bradykinin receptors initiates a signaling cascade that leads to neuronal excitation. This pathway involves the activation of Protein Kinase A (PKA), which in turn activates L and P/Q-type voltage-sensitive calcium channels, resulting in an influx of Ca2+.[1] This calcium influx contributes to the observed neuroexcitatory effects.[4]

Figure 1: Signaling pathway of Dynorphin A fragments at bradykinin receptors.

NMDA Receptor Interactions

Dynorphin A and its fragments can also directly interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][9] However, the nature of this interaction is complex, with reports of both inhibitory and potentiating effects.

Several studies have demonstrated a direct, non-opiate interaction of Dynorphin A-(1-13) with the NMDA receptor.[9] This interaction is insensitive to the opioid antagonist naloxone.[1] While some evidence suggests an inhibitory action of Dyn A at the NMDA receptor, which does not align with its in vivo excitatory effects, other studies report a potentiation of NMDA-activated currents.[1][10] The blockade of Dyn A-induced allodynia by the NMDA receptor antagonist MK-801 further supports the involvement of this receptor in the non-opioid actions of dynorphin.[1]

| Compound | Effect on NMDA Receptor | IC50 (µM) | Reference |

| Dyn A-(1-13) | Blocks NMDA-activated currents | 7.4 | [11] |

| Dyn A-(1-10) | Blocks NMDA-activated currents | 42.0 | [11][12] |

| Dyn A-(1-17) | Potentiates NMDA-activated currents | - | [10] |

| Dyn A-(2-17) | Potentiates NMDA-activated currents | - | [10] |

A common experimental approach to characterize the interaction of Dynorphin A with NMDA receptors involves whole-cell patch-clamp recordings from isolated neurons.

Figure 2: Experimental workflow for studying Dyn A effects on NMDA receptors.

Detailed Experimental Protocols

Radioligand Binding Assay for Bradykinin Receptors

-